

Spectroscopic Profile of Methyl(oxolan-2-ylmethyl)amine: A Technical Guide

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Compound of Interest

Compound Name: Methyl(oxolan-2-ylmethyl)amine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Methyl(oxolan-2-ylmethyl)amine**. Due to the limited availability of direct experimental spectra in public databases, this document presents a predictive analysis based on the known spectroscopic behavior of its constituent functional groups: the oxolane (tetrahydrofuran) ring and the N-methylaminomethyl group. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl(oxolan-2-ylmethyl)amine**. These predictions are derived from established principles of NMR, IR, and MS, and by analogy with structurally related compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
N-H	1.0 - 2.5	Broad Singlet (br s)	-
N-CH ₃	2.3 - 2.5	Singlet (s)	-
-CH ₂ -N	2.5 - 2.8	Multiplet (m)	
-CH-O	3.9 - 4.2	Multiplet (m)	
-O-CH ₂ -	3.6 - 3.9	Multiplet (m)	
Ring -CH ₂ -	1.5 - 2.0	Multiplet (m)	
Ring -CH ₂ -	1.8 - 2.2	Multiplet (m)	

Predicted solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
N-CH ₃	35 - 40
-CH ₂ -N	55 - 60
-CH-O	75 - 80
-O-CH ₂ -	67 - 72
Ring -CH ₂ -	25 - 30
Ring -CH ₂ -	28 - 33

Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Table 3: Predicted Infrared (IR) Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Secondary Amine)	3300 - 3500	Weak to Medium, Broad
C-H Stretch (Aliphatic)	2850 - 3000	Medium to Strong
N-H Bend	1550 - 1650	Medium
C-O-C Stretch (Ether)	1050 - 1150	Strong
C-N Stretch (Aliphatic Amine)	1020 - 1250	Medium

Sample state: Neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Proposed Fragment Ion	Notes
115	[C ₆ H ₁₃ NO] ^{+•}	Molecular Ion (M ^{+•})
114	[M-H] ⁺	Loss of a hydrogen atom
100	[M-CH ₃] ⁺	Loss of a methyl radical
85	[C ₅ H ₉ O] ⁺	Alpha-cleavage, loss of CH ₂ NHCH ₃
71	[C ₄ H ₇ O] ⁺	Fragmentation of the tetrahydrofuran ring
44	[CH ₃ NHCH ₂] ⁺	Alpha-cleavage, loss of the tetrahydrofuryl radical

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Methyl(oxolan-2-ylmethyl)amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the chemical structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl(oxolan-2-ylmethyl)amine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **Methyl(oxolan-2-ylmethyl)amine** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

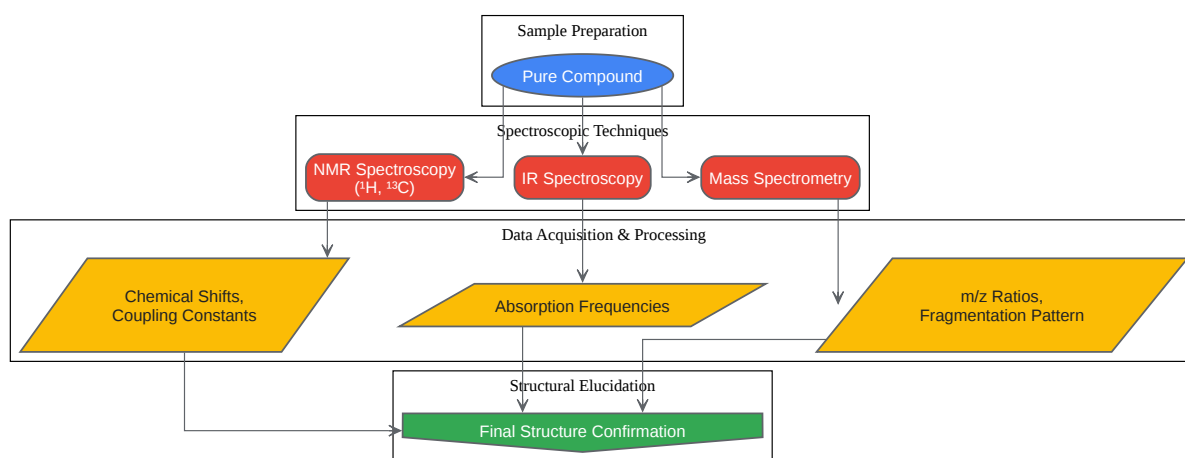
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or methanol.
- Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
 - Use a standard electron ionization energy of 70 eV.^[1]
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30 to 200 amu.
- Data Analysis:
 - Identify the molecular ion peak ($M^{+\bullet}$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Propose fragmentation pathways consistent with the observed peaks. The presence of an odd number of nitrogen atoms will result in an odd-numbered molecular weight, according to the nitrogen rule.^[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **Methyl(oxolan-2-ylmethyl)amine**.



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A generalized workflow for spectroscopic analysis.

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References

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